Product packaging for Methyl 3-iodo-4-(piperazin-1-yl)benzoate(Cat. No.:CAS No. 1131622-47-3)

Methyl 3-iodo-4-(piperazin-1-yl)benzoate

Cat. No.: B13748720
CAS No.: 1131622-47-3
M. Wt: 346.16 g/mol
InChI Key: KFSKJNMIGHESTC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(piperazin-1-yl)benzoate ( 1131622-47-3) is a chemical compound with the molecular formula C12H15IN2O2 and a molecular weight of 346.163 g/mol . This benzoate derivative incorporates a piperazine ring, a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . Piperazine derivatives are extensively investigated in oncology research, with recent studies highlighting their role as key synthetic intermediates and core structures in developing novel anticancer agents . Specifically, methyl piperazine derivatives have demonstrated significant, nanomolar-level cytotoxic activity against a panel of human cancer cell lines, including A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) . The structural motif of piperazine is frequently employed in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are crucial for targeting various carcinomas . The iodine substituent on the aromatic ring presents a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies during drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult all relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IN2O2 B13748720 Methyl 3-iodo-4-(piperazin-1-yl)benzoate CAS No. 1131622-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131622-47-3

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

IUPAC Name

methyl 3-iodo-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15IN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

KFSKJNMIGHESTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)I

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-iodo-4-(piperazin-1-yl)benzoate, the primary strategic disconnections are the carbon-nitrogen bond of the piperazine (B1678402) group and the carbon-iodine bond.

The logical disconnections of the target molecule point to several key synthons and the corresponding intermediate precursors.

C(aryl)-N(piperazine) Bond Disconnection: This is the most common disconnection strategy. It suggests a reaction between a piperazine nucleophile and an electrophilic benzene (B151609) ring. This leads to two primary retrosynthetic pathways depending on the other substituents.

Pathway A: The precursor is a benzene ring already containing the iodo and methyl benzoate (B1203000) groups, with a suitable leaving group at the C-4 position for nucleophilic substitution. A key intermediate here would be Methyl 3-iodo-4-fluorobenzoate .

Pathway B: Alternatively, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed. This would involve an intermediate like Methyl 4-bromo-3-iodobenzoate or Methyl 4-chloro-3-iodobenzoate .

C(aryl)-I Bond Disconnection: This disconnection suggests the iodination of a pre-formed piperazinyl benzoate molecule. The key intermediate in this route would be Methyl 4-(piperazin-1-yl)benzoate .

The feasibility of a synthetic route depends heavily on the accessibility of its starting materials.

Convergent Routes: These routes involve preparing different fragments of the molecule separately before combining them in the final steps. For instance, synthesizing a substituted benzoic acid and then coupling it with piperazine.

Linear Routes: These routes involve the sequential modification of a single starting material. An example would be starting with 4-aminobenzoic acid and performing esterification, iodination, and diazotization/substitution reactions in a stepwise manner.

A crucial starting material for one of the most efficient routes is 3-Iodo-4-fluorobenzoic acid . This precursor is not always readily available commercially but can be synthesized from 3-amino-4-fluorobenzoic acid. The synthesis involves a diazotization reaction using sodium nitrite (B80452) in hydrochloric acid, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom. echemi.com

Another key intermediate, Methyl 4-amino-3-iodobenzoate , can be prepared from the commercially available Methyl 4-aminobenzoate (B8803810) . chemicalbook.comscbt.comsigmaaldrich.com The synthesis involves direct electrophilic iodination.

The table below summarizes key starting materials and their typical sources or methods of preparation.

Starting MaterialAvailabilityTypical Synthesis Method
PiperazineCommercially availableIndustrial production from ethylene (B1197577) dichloride and ammonia.
4-Aminobenzoic acidCommercially availableIndustrial production.
3-Amino-4-fluorobenzoic acidCommercially availableSynthesized from fluorotoluene derivatives.
Methyl 4-aminobenzoateCommercially availableEsterification of 4-aminobenzoic acid. chemicalbook.com
3-Iodo-4-fluorobenzoic acidSpecialty chemicalSynthesized from 3-amino-4-fluorobenzoic acid via diazotization and iodination. echemi.com

Multi-Step Synthesis Pathways and Optimizations

The construction of this compound from basic precursors involves several distinct chemical transformations. The order and choice of these reactions are optimized to maximize yield and purity.

The methyl benzoate moiety is typically formed via the esterification of a corresponding carboxylic acid. This reaction can be performed at various stages of the synthesis. For example, 4-fluorobenzoic acid can be esterified early in the sequence, or 3-iodo-4-(piperazin-1-yl)benzoic acid could be esterified as a final step.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. globalscientificjournal.combenthamdirect.comiajpr.com

ReactionReagentsConditionsTypical Yield
Fischer-Speier EsterificationCarboxylic Acid, Methanol, H₂SO₄ (cat.)Reflux, 4-8 hours>90%
DMTMM CouplingCarboxylic Acid, Methanol, DMTMM, N-methylmorpholineRoom TemperatureHigh

DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride researchgate.net

Electrophilic Aromatic Substitution: This is the most direct method for iodination, particularly on an activated aromatic ring. A highly effective route involves the iodination of Methyl 4-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked, iodination occurs selectively at the C-3 position (ortho to the amino group). chemicalbook.com Various iodinating agents can be employed for this transformation.

Iodinating AgentSubstrateConditions
N-Iodosuccinimide (NIS)Activated arenes (e.g., anilines)Acetonitrile (B52724) or DMF, Room Temp to 60°C
Benzyltrimethylammonium (B79724) dichloroiodonateMethyl 4-aminobenzoateDichloromethane (B109758)/Methanol, Reflux
Iodine Monochloride (ICl)Activated arenesAcetic acid or CH₂Cl₂, Room Temp

A specific procedure for synthesizing Methyl 4-amino-3-iodobenzoate involves dissolving Methyl 4-aminobenzoate with benzyltrimethylammonium dichloroiodonate and calcium carbonate in a solvent mixture of dichloromethane and methanol, followed by heating to reflux. chemicalbook.com This method provides the desired product in quantitative yield. chemicalbook.com

Directed Ortho-Metalation (DoM): While less common for this specific target, DoM is a powerful strategy for regioselective functionalization. A directing group on the ring (e.g., an amide) would first coordinate with a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion can then be quenched with an iodine source (e.g., I₂). This strategy is generally more complex and may not be necessary given the efficient electrophilic substitution pathways available.

The final key transformation is the formation of the C-N bond to introduce the piperazine ring. Two primary methodologies are employed for this step.

Nucleophilic Aromatic Substitution (SₙAr): This pathway is highly effective when a precursor with a strong electron-withdrawing group is positioned para or ortho to a good leaving group. The synthesis of this compound is often achieved by reacting Methyl 3-iodo-4-fluorobenzoate with piperazine. The fluorine atom at C-4 is activated towards nucleophilic attack by the electron-withdrawing methyl ester group at C-1. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

Transition Metal-Catalyzed Amination: The Buchwald-Hartwig amination is a versatile and widely used method for forming aryl-amine bonds. acs.org This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgorganic-chemistry.org To synthesize the target molecule, a precursor such as Methyl 4-bromo-3-iodobenzoate would be reacted with piperazine. This method is particularly useful if precursors with chloro or bromo leaving groups are more accessible than the fluoro analogue. organic-chemistry.org

The table below offers a comparison of the two main approaches for piperazine introduction.

FeatureNucleophilic Aromatic Substitution (SₙAr)Buchwald-Hartwig Amination
Precursor Aryl fluoride (B91410) (e.g., Methyl 3-iodo-4-fluorobenzoate)Aryl chloride, bromide, or iodide
Reagents Piperazine, Base (e.g., K₂CO₃)Piperazine, Palladium Catalyst, Ligand, Base
Advantages Often catalyst-free, simpler reaction setup.Broader substrate scope (Cl, Br, I), milder conditions possible.
Disadvantages Requires a highly activated substrate with a good leaving group (F).Requires expensive and air-sensitive catalysts and ligands.

Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Amination for Piperazine Introduction

Palladium-Catalyzed C-N Cross-Coupling Methodologies

The cornerstone of this compound synthesis is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the coupling of an aryl halide, in this case, a derivative of methyl 3-iodobenzoate, with piperazine. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a low-valent palladium(0) species, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The general reaction is as follows:

Figure 1: General scheme for the Buchwald-Hartwig amination for the synthesis of this compound.

The choice of starting materials is critical. A suitable precursor would be a methyl benzoate derivative with an iodine atom at the 3-position and a leaving group, such as fluorine or another halide, at the 4-position to facilitate the nucleophilic substitution by piperazine. The iodine atom's presence is crucial for the initial oxidative addition step with the palladium catalyst.

Ligand Design and Reaction Conditions for Piperazine Incorporation

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine-based ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For the coupling of a secondary cyclic amine like piperazine with an electron-deficient aryl iodide, the selection of an appropriate ligand is paramount to achieving high yields and minimizing side reactions.

The reaction conditions must be carefully controlled. A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The selection of the base can be critical, as some bases may be incompatible with the ester functionality present in the methyl benzoate moiety.

LigandTypical Catalyst PrecursorCommonly Used BaseGeneral Applicability
XPhosPd₂(dba)₃ or Pd(OAc)₂NaOtBu, K₃PO₄Broadly applicable for C-N coupling, effective for hindered substrates.
SPhosPd₂(dba)₃ or Pd(OAc)₂NaOtBu, Cs₂CO₃Effective for a wide range of aminations, including those with secondary amines.
RuPhosPd₂(dba)₃K₃PO₄, Cs₂CO₃Often used for challenging couplings and can provide high turnover numbers.
BINAPPd(dba)₂Cs₂CO₃A classic ligand, particularly useful in specific applications. acs.org

Refinement of Reaction Conditions, Solvent Systems, and Catalytic Loadings

Reducing the catalyst loading is a primary goal in process development to minimize costs and reduce the levels of residual palladium in the final product. acs.org Catalyst loadings can often be in the range of 0.5 to 2 mol %, but for highly efficient catalytic systems, loadings can be significantly lower. The optimization process often involves a systematic screening of different palladium precursors, ligands, bases, solvents, and temperatures to identify the most robust and cost-effective conditions.

ParameterTypical Range/OptionsConsiderations
SolventToluene (B28343), Dioxane, THF, DMFSolubility of reactants and catalyst, boiling point, and potential for side reactions.
BaseNaOtBu, K₃PO₄, Cs₂CO₃Base strength, solubility, and compatibility with functional groups.
Temperature80 - 110 °CReaction rate vs. potential for degradation of reactants or product.
Catalyst Loading0.1 - 5 mol %Cost, efficiency, and final product purity requirements.

Considerations for Scalability and Process Efficiency

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges. princeton-acs.org Key considerations include the cost and availability of starting materials and reagents, the safety of the process, and the environmental impact. The use of expensive palladium catalysts and phosphine ligands necessitates efficient catalyst turnover and recovery, or the use of very low catalyst loadings.

Process efficiency is enhanced by optimizing reaction times, simplifying work-up procedures, and minimizing waste generation. Continuous flow chemistry is an emerging technology that can offer advantages for the scale-up of Buchwald-Hartwig aminations, providing better heat and mass transfer, improved safety, and the potential for catalyst recycling. acs.org The development of a robust and scalable process requires a thorough understanding of the reaction kinetics and potential side reactions to ensure consistent product quality and yield.

Purification and Isolation Techniques for High Purity Compound

Obtaining this compound in high purity is essential for its intended applications. The purification strategy typically involves the removal of unreacted starting materials, catalyst residues, and any byproducts formed during the reaction. A combination of chromatographic and crystallization techniques is often employed to achieve the desired level of purity.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a widely used technique for the purification of organic compounds on a laboratory scale. youtube.com For this compound, which is a moderately polar compound, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane, is often effective. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. For acid-sensitive iodinated compounds, the silica gel can be neutralized with a base like triethylamine (B128534) to prevent degradation. rochester.edu

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale purifications. labcompare.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a common method for purifying polar to moderately polar aromatic compounds. sigmaaldrich.comsielc.com The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution, particularly for basic compounds like piperazine derivatives.

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a powerful technique for the final purification of solid compounds, as it can effectively remove small amounts of impurities and provide the product in a crystalline form. mnstate.edu The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, with impurities remaining in the solution.

For a compound like this compound, a range of solvents with varying polarities should be screened. Common recrystallization solvents for substituted benzoates include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof. rsc.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Green Chemistry Principles in Synthetic Route Design

Several strategies can be employed to make the synthesis of N-arylpiperazines, including this compound, greener:

Use of Greener Solvents: Efforts have been made to replace hazardous solvents like dioxane and toluene with more environmentally benign alternatives. Research has shown that the Buchwald-Hartwig reaction can be successfully performed in greener solvents such as tert-amyl alcohol or even in water using micellar catalysis. nih.gov

Solvent-Free Conditions: A particularly attractive green approach is to conduct the reaction under solvent-free conditions. This can be achieved through mechanochemistry (ball-milling) or by using one of the reactants, such as piperazine, as the solvent. organic-chemistry.orgnih.gov Solvent-free methods significantly reduce waste and simplify product isolation. organic-chemistry.org

Catalyst Optimization: Reducing the loading of the precious metal catalyst (palladium) is a key green chemistry goal. The development of highly active catalyst systems allows for lower catalyst concentrations, which reduces cost and environmental impact. The use of recyclable catalysts, such as palladium nanoparticles, is another promising avenue.

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The Buchwald-Hartwig amination, in its ideal form, has a good atom economy as the main byproducts are the salt of the base and the displaced halide. The E-factor (Environmental Factor) provides a broader measure of the waste generated per unit of product. libretexts.orgchembam.comprimescholars.com By minimizing solvent use, excess reagents, and purification steps, the E-factor for the synthesis of this compound can be significantly improved.

Interactive Data Table: Green Chemistry Approaches for N-Arylpiperazine Synthesis

Green Chemistry PrincipleApplication in N-Arylpiperazine SynthesisPotential Benefits
Safer Solvents Use of tert-amyl alcohol, water (micellar catalysis). nih.govReduced toxicity and environmental impact.
Waste Prevention Solvent-free reactions (mechanochemistry or using excess amine as solvent). organic-chemistry.orgnih.govSignificant reduction in solvent waste, simplified workup.
Catalysis Use of highly active catalysts at low loadings, recyclable palladium nanoparticles.Reduced metal waste, lower cost.
Energy Efficiency Microwave-assisted synthesis.Faster reaction times, lower energy consumption.
Atom Economy Inherent to the reaction mechanism.High efficiency in converting reactants to product.

Chemical Reactivity and Transformations of Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate

Reactivity at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond on the aromatic ring is the most prominent site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive electrophiles in organometallic catalysis due to the relatively weak C-I bond and the good leaving group nature of the iodide.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of Methyl 3-iodo-4-(piperazin-1-yl)benzoate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. researchgate.net The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is a powerful tool for forming new carbon-carbon single bonds. For this compound, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzoate (B1203000) ring. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine. libretexts.orgmdpi.com The mild reaction conditions make it a widely used method for the synthesis of arylalkynes. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. organic-chemistry.org The reaction requires a palladium catalyst and a base. It offers excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgresearchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Reaction Coupling Partner Palladium Catalyst (Typical) Co-catalyst / Ligand Base (Typical) Solvent (Typical)
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Phosphine (B1218219) ligands (e.g., PPh₃, dppf) K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene (B28343), Dioxane, DMF
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄, PdCl₂(PPh₃)₂ CuI Et₃N, Piperidine, Diisopropylamine THF, DMF, Acetonitrile (B52724)
Heck Alkene (CH₂=CHR) Pd(OAc)₂, Pd/C Phosphine ligands (e.g., P(o-tol)₃) Et₃N, K₂CO₃, NaOAc DMF, NMP, Acetonitrile

Nucleophilic Displacement Reactions on the Aryl Ring

Direct nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound, where a nucleophile displaces the iodide, is generally challenging. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the piperazine (B1678402) group is electron-donating, and the methyl ester is only moderately electron-withdrawing, making the ring electron-rich and thus disfavored for nucleophilic attack. Consequently, palladium-catalyzed coupling reactions are the more common and efficient methods for functionalizing the aryl iodide position.

Oxidative Addition and Reductive Elimination Pathways

The mechanisms of the palladium-catalyzed cross-coupling reactions described above are underpinned by a series of fundamental steps involving the palladium catalyst. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. acs.orgyoutube.com

Oxidative Addition: In this initial step, the C-I bond of this compound inserts into the electron-rich Pd(0) center. This process involves the cleavage of the C-I bond and the oxidation of the palladium from Pd(0) to Pd(II). libretexts.org The result is the formation of a square planar arylpalladium(II) iodide intermediate. This step is crucial as it activates the aryl halide for subsequent reaction. wikipedia.orgresearchgate.net

Reductive Elimination: Following a transmetalation step (in Suzuki and Sonogashira reactions) or an insertion step (in the Heck reaction), the two organic moieties are positioned on the Pd(II) center. Reductive elimination is the final, product-forming step of the cycle. wikipedia.orgyoutube.com The two organic groups couple to form a new bond, while the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state. This step is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org

Reactivity at the Ester Group

The methyl ester functional group (-COOCH₃) is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be performed under either acidic or basic conditions. libretexts.orglibretexts.org

Acidic Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), the methyl ester undergoes hydrolysis to form 3-iodo-4-(piperazin-1-yl)benzoic acid and methanol (B129727). libretexts.orgchemguide.co.uk This reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemguide.co.ukquora.com

Basic Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemguide.co.uk The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. Saponification is often preferred for its irreversibility and cleaner reaction profile. chemguide.co.ukpsu.edu

Table 2: Comparison of Ester Hydrolysis Conditions

Condition Reagents Key Features Initial Product Final Product (after workup)
Acidic Dilute strong acid (e.g., H₂SO₄), excess H₂O, heat Reversible equilibrium Carboxylic acid + Alcohol Carboxylic acid
Basic Strong base (e.g., NaOH), H₂O, heat Irreversible (saponification) Carboxylate salt + Alcohol Carboxylic acid

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org this compound can be converted to other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters) by heating it with a different alcohol (e.g., ethanol, propanol, or benzyl alcohol) and a catalyst. Like acidic hydrolysis, this is an equilibrium reaction. The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.

Reduction of the Ester to Corresponding Alcohol

The methyl ester group of this compound can be reduced to the corresponding primary alcohol, (3-iodo-4-(piperazin-1-yl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful hydride-donating reagents.

Research Findings: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. However, its high reactivity presents a challenge for chemoselectivity in a molecule like this compound, as LiAlH₄ can also reduce aryl halides. A more selective approach is often necessary to preserve the carbon-iodine bond.

While Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters under standard conditions, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems at elevated temperatures. researchgate.net For instance, systems such as NaBH₄ combined with calcium chloride (CaCl₂) or lithium chloride (LiCl) have been shown to effectively reduce esters. sci-hub.seresearchgate.net These modified borohydride reagents are milder than LiAlH₄ and offer a greater potential for selectively reducing the ester without affecting the aryl iodide. One study demonstrated that a NaBH₄/CaCl₂ combination works for ester reductions under mild conditions (room temperature to 60°C) in a THF/alcohol solvent mixture. researchgate.net Another approach involves the use of Calcium Borohydride (Ca(BH₄)₂), which has been shown to reduce both aliphatic and aromatic esters to alcohols. semanticscholar.org

Reactivity of the Piperazine Nitrogen Centers

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and basic. These centers are primary sites for reactions such as alkylation, acylation, and salt formation.

N-Alkylation Reactions and Regioselectivity

The N-alkylation of the piperazine moiety introduces alkyl substituents onto one or both of the nitrogen atoms. In the parent molecule, this compound, the two nitrogen atoms of the piperazine ring are chemically equivalent. Therefore, the initial mono-alkylation does not pose a regioselectivity challenge, as reaction at either nitrogen yields the same product. The primary challenge lies in controlling the degree of substitution to favor mono-alkylation over di-alkylation.

Research Findings: Mono-alkylation can typically be achieved by using a stoichiometric amount of the alkylating agent (e.g., an alkyl halide) in the presence of a base to neutralize the acid byproduct. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent and temperature can also influence the outcome. To achieve selective mono-N-arylation of piperazine, nickel-catalyzed methods have been developed.

N-Acylation and Sulfonylation Reactions

The nucleophilic nitrogens of the piperazine ring readily react with acylating and sulfonylating agents, such as acyl chlorides, anhydrides, and sulfonyl chlorides, to form the corresponding amides and sulfonamides. Similar to N-alkylation, the primary consideration is controlling the stoichiometry to achieve mono-substitution if desired.

Research Findings: The N-acylation of piperazine derivatives is a common transformation. nih.gov Studies have shown that amines can be acylated using esters as the acyl source, often catalyzed by an acid like acetic acid. rsc.org This presents an interesting chemoselectivity question within the molecule itself, though reaction with a more reactive external acylating agent like an acyl chloride is more typical. The reaction is generally high-yielding and proceeds under mild conditions. For instance, the reaction of an amine with an acyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) is a standard protocol. Similarly, sulfonamides can be prepared by reacting the piperazine with a sulfonyl chloride in the presence of a base.

Formation of Stable Salts and Co-crystals with Organic and Inorganic Counterions

The basic nature of the piperazine nitrogen atoms allows for the formation of stable salts upon reaction with various inorganic and organic acids. Furthermore, the hydrogen bond donor (N-H) and acceptor (N) sites on the piperazine ring make it an excellent candidate for forming co-crystals.

Research Findings: The formation of salts is a straightforward acid-base reaction. Treatment of a solution of this compound with an acid, such as hydrochloric acid or citric acid, would be expected to yield the corresponding piperazinium salt. google.com Such salt formation is often used to improve the solubility and handling of pharmaceutical compounds. nih.gov

Co-crystal engineering has emerged as a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov Piperazine is a widely used co-former due to its ability to form robust hydrogen-bonded synthons with acidic functional groups, such as carboxylic acids. mdpi.comresearchgate.netnih.gov Studies on related systems have shown that co-crystallization of piperazine derivatives with aromatic carboxylic acids, like benzoic acid, leads to the formation of well-defined crystalline structures stabilized by N-H···O hydrogen bonds between the piperazinium cation and the carboxylate anion. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

While comprehensive high-resolution mass spectrometry (HRMS) data with detailed fragment analysis for Methyl 3-iodo-4-(piperazin-1-yl)benzoate is not extensively reported in peer-reviewed literature, low-resolution mass spectrometry has been utilized to confirm its molecular weight. Liquid chromatography-mass spectrometry (LC/MS) analysis has successfully identified the protonated molecule ([M+H]⁺) at m/z 361, which corresponds to the calculated molecular weight of the compound (C₁₂H₁₅IN₂O₂).

A detailed HRMS analysis would be crucial for unequivocally confirming the molecular formula, C₁₂H₁₅IN₂O₂, by providing a highly accurate mass measurement. Furthermore, tandem MS (MS/MS) experiments would reveal the compound's fragmentation pattern. Expected fragmentation pathways would likely involve the cleavage of the ester group, loss of the methyl group, and fragmentation of the piperazine (B1678402) ring, providing definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Comprehensive 1D NMR (¹H, ¹³C) for Core Structural Assignments

One-dimensional NMR spectroscopy confirms the fundamental structure of the compound.

¹H NMR: The proton NMR spectrum provides characteristic signals for each distinct proton environment in the molecule. The aromatic region shows signals corresponding to the three protons on the benzene (B151609) ring. The piperazine ring exhibits two distinct signals for the methylene (B1212753) protons, and a singlet is observed for the methyl ester group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24d1HAr-H
7.83dd1HAr-H
7.02d1HAr-H
3.87s3H-OCH₃
3.16t4HPiperazine-H
3.07t4HPiperazine-H

¹³C NMR: While experimental ¹³C NMR data is not widely published, computational predictions provide insight into the expected chemical shifts. The spectrum is predicted to show 10 distinct signals, corresponding to the 12 carbon atoms in the molecule, with some overlap expected for the piperazine carbons. Aromatic carbons typically resonate between 120-150 ppm. libretexts.org The presence of an iodine atom is expected to induce a significant downfield shift for the carbon to which it is attached.

Predicted Chemical Shift (δ) ppmAssignment
165.7C=O (Ester)
155.8Ar-C (C-N)
139.9Ar-CH
132.1Ar-CH
130.9Ar-C (C-COOCH₃)
120.9Ar-CH
95.5Ar-C (C-I)
52.4-OCH₃
52.3Piperazine-CH₂
46.1Piperazine-CH₂

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Experimental 2D NMR data for this compound are not available in the current body of scientific literature. However, the application of these techniques would be invaluable for unambiguous structural assignment. st-andrews.ac.uk

COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin-spin coupling network, particularly within the aromatic ring, to definitively assign the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methyl ester group to the benzene ring and the piperazine moiety to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, helping to understand the preferred conformation of the molecule in solution.

Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

There are no published variable temperature (VT) NMR studies for this compound. Such studies would be instrumental in probing the conformational dynamics of the molecule. nih.gov Specifically, VT-NMR could be used to investigate the rate of chair-to-chair interconversion of the piperazine ring and to determine the rotational barrier around the aryl-N bond. nih.govnih.gov For many N-arylpiperazines, these dynamic processes can be observed and quantified by monitoring changes in the NMR lineshapes as a function of temperature. nih.govrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed experimental Infrared (IR) and Raman spectra for this compound have not been reported. However, the expected vibrational modes can be predicted based on the functional groups present in the structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several characteristic absorption bands:

C-H stretching (Aromatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region. libretexts.org

C-H stretching (Aliphatic): The C-H stretches from the methyl and piperazine groups would be observed in the 2850–2960 cm⁻¹ range. libretexts.org

C=O stretching (Ester): A strong, sharp absorption band corresponding to the carbonyl stretch of the methyl ester is expected around 1720-1740 cm⁻¹.

C=C stretching (Aromatic): Benzene ring C=C stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O stretching (Ester): The C-O stretch of the ester group would likely appear in the 1100-1300 cm⁻¹ range.

C-N stretching: The aryl-N and alkyl-N stretching vibrations would be found in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring-breathing modes, often give strong signals in the Raman spectrum. The C-I bond would also have a characteristic low-frequency stretching vibration.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

No crystallographic data for this compound is available in the searched resources. Consequently, an analysis of its crystal packing and specific intermolecular interactions, such as hydrogen and halogen bonds, cannot be conducted.

In analogous structures containing piperazine and iodo-substituted phenyl rings, N-H···O hydrogen bonds and C-I···N halogen bonds have been observed to play crucial roles in the formation of their three-dimensional supramolecular networks. researchgate.netcsic.esiucr.org For instance, in the crystal structure of 1-methylpiperazinium 4-iodobenzoate, layers are formed through N—H⋯O hydrogen bonds, and these layers are further linked by C—I⋯N halogen bonding. researchgate.netcsic.es Halogen bonding is a significant directional interaction involving a halogen atom as an electrophilic species and a Lewis base. mdpi.com However, without experimental data for the title compound, any discussion of its specific interactions remains speculative.

Conformational Analysis in the Crystalline State

Without a determined crystal structure, the conformation of this compound in the solid state is unknown. The piperazine ring typically adopts a chair conformation. iucr.org The relative orientation of the piperazinyl and methyl benzoate (B1203000) substituents on the benzene ring would be determined by steric and electronic factors, as well as the influence of the intermolecular interactions within the crystal lattice. Studies on similar molecules have shown that the conformation can be influenced by the formation of hydrogen bonds and other non-covalent interactions. mdpi.com

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound has not been reported in the available literature. The theoretical elemental composition, based on its molecular formula C12H15IN2O2, can be calculated to verify the purity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13241.39%
HydrogenH1.0081515.1204.34%
IodineI126.901126.9036.45%
NitrogenN14.007228.0148.05%
OxygenO15.999231.9989.19%
Total 346.164 100.00%

Theoretical and Computational Chemistry Studies on Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a powerful lens to examine the electronic structure and reactivity of Methyl 3-iodo-4-(piperazin-1-yl)benzoate. A typical computational study would involve geometry optimization of the molecule to find its most stable three-dimensional structure, followed by the calculation of various electronic and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine (B1678402) ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms. This information is critical for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. For this compound, calculating these parameters would aid in the structural elucidation and characterization of the compound. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular environment and intermolecular interactions.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (ppm) Calculated shifts for each proton Observed shifts
¹³C NMR (ppm) Calculated shifts for each carbon Observed shifts

Note: This table illustrates the type of data that would be generated in such a study. No actual data is currently available.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms and the energy barriers between them.

Identification of Stable Conformers and Conformational Isomerism

Due to the presence of rotatable single bonds, particularly around the piperazine ring and the ester group, this compound can exist in multiple conformations. A systematic conformational search would identify the various low-energy conformers (local minima on the potential energy surface). The relative energies of these conformers would determine their population at a given temperature. The piperazine ring itself can adopt different chair, boat, and twist-boat conformations, further diversifying the conformational landscape.

Calculation of Rotational Barriers and Interconversion Pathways

Understanding the energy barriers to rotation around key bonds is essential for describing the molecule's flexibility. By calculating the energy profile for the rotation around, for instance, the C-N bond connecting the benzene (B151609) and piperazine rings, or the C-O bond of the ester, the pathways for interconversion between different conformers can be mapped. These rotational barriers dictate the conformational dynamics of the molecule, which can be crucial for its interaction with biological targets.

While the specific theoretical and computational data for this compound remains to be published, the established methodologies described above provide a clear roadmap for its future in-depth characterization. Such studies would be invaluable for a complete understanding of its electronic, structural, and reactive properties, and would significantly complement experimental investigations. The absence of this data in the current literature highlights a potential area for future research.

Reaction Mechanism Studies of Key Transformations

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, offering insights into the energies of intermediates and transition states. For a molecule such as this compound, density functional theory (DFT) is a suitable method for investigating the mechanisms of its key transformations.

Transition State Characterization for Cross-Coupling Reactions

The presence of an iodine atom on the benzene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura, Heck, or Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic chemistry for forming new carbon-carbon or carbon-nitrogen bonds.

For the Suzuki-Myaura coupling of an aryl iodide, the oxidative addition of the C-I bond to a Pd(0) complex is typically a key step. rsc.orgrsc.org Theoretical calculations would model the approach of the palladium catalyst to the aryl iodide, the breaking of the C-I bond, and the formation of a new Pd(II) complex. The transition state for this process would be characterized by an elongated C-I bond and the incipient formation of C-Pd and Pd-I bonds.

Below is a hypothetical data table summarizing the calculated activation energies for the key transition states in a Suzuki-Myaura cross-coupling reaction involving this compound. These values are illustrative and based on typical findings for similar aryl iodide substrates.

Catalytic StepDescriptionCalculated Activation Energy (kcal/mol)Key Geometric Parameters of the Transition State
Oxidative AdditionCleavage of the C-I bond and formation of an organopalladium(II) complex.15.2Elongated C-I bond; incipient Pd-C and Pd-I bonds.
TransmetalationTransfer of the organic group from the organoboron reagent to the palladium center.18.5Formation of a bridged intermediate involving the palladium and boron atoms.
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.12.8Shortening distance between the two organic moieties on the palladium center.

Elucidation of Mechanism for Ester and Amine Derivatizations

The methyl ester and the secondary amine of the piperazine ring in this compound are functional groups amenable to further derivatization. A common reaction for the ester is aminolysis, the reaction with an amine to form an amide. The piperazine nitrogen can undergo reactions such as acylation or alkylation.

Computational studies on the aminolysis of the methyl ester would investigate the reaction mechanism, which can proceed through either a concerted or a stepwise pathway. nih.gov In the stepwise mechanism, the attacking amine adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release methanol (B129727) and form the amide. DFT calculations can distinguish between these pathways by locating the relevant transition states and intermediates and comparing their energies. researchgate.netnih.gov For many ester aminolysis reactions, the stepwise mechanism involving a tetrahedral intermediate is favored, and the breakdown of this intermediate is often the rate-determining step.

The table below presents hypothetical energy values for the stationary points along the reaction coordinate for the aminolysis of this compound with a generic primary amine, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Amine0.0
Transition State 1 (TS1)Formation of the tetrahedral intermediate.22.5
Tetrahedral IntermediateSp3 hybridized carbonyl carbon with bonded amine and methoxy (B1213986) group.15.3
Transition State 2 (TS2)Elimination of methanol from the tetrahedral intermediate.25.8
ProductsN-substituted 3-iodo-4-(piperazin-1-yl)benzamide + Methanol-5.2

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in solution over time. nih.govresearchgate.net An MD simulation of this compound would provide insights into its conformational flexibility, solvation, and interactions with its environment.

MD simulations could be performed in different solvents (e.g., water, methanol, dimethylformamide) to understand how the solvent environment affects the molecule's dynamic behavior. The analysis of the simulation trajectories would provide information on radial distribution functions (to understand solvation shells), hydrogen bonding lifetimes, and conformational transition rates.

The following table outlines the typical parameters that would be used to set up a molecular dynamics simulation for this compound.

ParameterDescriptionTypical Value/Method
Force FieldA set of parameters to describe the potential energy of the system.OPLS-AA or GAFF
Solvent ModelA model to represent the solvent molecules.TIP3P (for water)
System SizeThe dimensions of the simulation box.A cubic box with at least 10 Å of solvent around the solute.
EnsembleThe set of statistical conditions for the simulation.NPT (constant number of particles, pressure, and temperature)
TemperatureThe temperature at which the simulation is run.298 K (25 °C)
PressureThe pressure at which the simulation is run.1 atm
Simulation TimeThe total duration of the simulation.100 nanoseconds

Exploration of Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate As a Chemical Intermediate

Strategic Building Block for Diverse Organic Scaffolds

The inherent structural features of Methyl 3-iodo-4-(piperazin-1-yl)benzoate make it an ideal starting material for creating a variety of organic compounds. The aryl iodide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the piperazine (B1678402) and ester moieties can be modified or incorporated into larger structures.

The C-I bond at the 3-position of the benzoate (B1203000) ring is the most reactive site for cross-coupling reactions, enabling the introduction of a wide array of substituents. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, a Suzuki coupling reaction can be employed to introduce new aryl or heteroaryl groups, leading to the formation of biphenyl (B1667301) derivatives or other complex aromatic systems. mdpi.comresearchgate.net Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as precursors for further transformations. rsc.orgresearchgate.net The Heck reaction offers a pathway to introduce alkenyl substituents. organic-chemistry.orgresearchgate.net These transformations effectively replace the iodide with a new, stable carbon-linked group, fundamentally altering the benzoate scaffold.

Table 1: Examples of Benzoate Derivative Synthesis via Coupling Reactions

Coupling ReactionReactantCatalyst System (Typical)Product Type
SuzukiArylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-alkyne derivative
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-alkene derivative
Buchwald-HartwigAminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Diaryl amine derivative

The piperazine moiety contains a secondary amine (NH group) that is amenable to a variety of functionalization reactions, allowing for the construction of diverse piperazine-based structures. Standard synthetic protocols can be applied to modify this group without affecting the rest of the molecule.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base. google.comresearchgate.net This reaction introduces alkyl chains, which can be further functionalized or used to modulate the steric and electronic properties of the molecule. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylpiperazine derivatives. researchgate.net This introduces an amide functionality, which is a common feature in many biologically active compounds and can alter the chemical properties of the piperazine ring.

N-Arylation: The piperazine nitrogen can also undergo C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperazine derivatives, further expanding the structural diversity achievable from this building block. wikipedia.orgnih.gov

The combination of reactive sites on this compound allows for its potential use in tandem reactions to construct complex polycyclic systems. While its application is prominent in medicinal chemistry, the principles can be extended to materials science and other areas. For example, an intramolecular Heck reaction could be envisioned if a suitable alkenyl chain is attached to the piperazine nitrogen. More elaborately, sequential or one-pot coupling reactions can be designed to build fused ring systems. An initial Sonogashira coupling to introduce an alkyne at the 3-position, followed by functionalization of the piperazine and ester groups, could set the stage for a subsequent intramolecular cyclization, such as an iodocyclization, to form novel, non-biological polycyclic scaffolds. researchgate.net

Methodological Contributions in Organic Synthesis

Beyond its role as a structural scaffold, this compound is a useful substrate for the development and optimization of synthetic methods, particularly in the realm of cross-coupling and functional group manipulation.

The aryl iodide functionality is a key feature for methodological development, as the C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-Cl bonds. This allows for milder reaction conditions and broader substrate scope. Researchers can use this compound as a model substrate to:

Optimize Catalyst Systems: Test the efficiency of new palladium catalysts and ligands for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. mdpi.comrsc.orgorganic-chemistry.orgwikipedia.org The presence of the basic piperazine moiety can influence catalyst activity, providing a valuable test case. lookchem.com

Explore Reaction Conditions: Investigate the impact of different bases, solvents, and temperatures on the yield and selectivity of cross-coupling reactions.

Develop Regioselective Reactions: In more complex analogues with multiple halide substituents, the high reactivity of the iodide allows for selective functionalization at one position while leaving other halogens intact for subsequent transformations. nih.gov

The ester and piperazine groups offer opportunities for developing and refining functionalization strategies.

Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. psu.eduquora.comchemspider.com This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be activated and reacted with amines to form amides, a crucial transformation in many synthetic sequences. nih.govnih.gov

Piperazine Group Protection and Deprotection: For reactions where the secondary amine of the piperazine ring might interfere, standard protection strategies (e.g., using Boc or Cbz groups) can be applied. The subsequent deprotection is a critical step for which efficient and mild conditions are continuously sought. The development of orthogonal protection strategies, where the piperazine and another functional group can be selectively deprotected, is an important area of synthetic methodology.

Table 2: Summary of Functionalization Strategies

Functional GroupTransformationReagents (Typical)Resulting Group
Methyl EsterHydrolysisNaOH or H₂SO₄, H₂OCarboxylic Acid
Carboxylic AcidAmidationAmine, Coupling agent (e.g., DCC, HATU)Amide
Piperazine (NH)N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Tertiary Amine
Piperazine (NH)N-AcylationAcyl chloride, Base (e.g., Et₃N)Amide
Piperazine (NH)N-ArylationAryl halide, Pd catalyst, BaseTertiary Aryl Amine

Potential in Analytical Chemistry Method Development

The utility of a chemical compound in analytical chemistry is predicated on its unique structural features and consistent, well-characterized properties. For this compound, its potential, while not extensively documented in dedicated studies, can be inferred from the functionalities present in its molecular structure: an iodinated benzene (B151609) ring, a methyl ester group, and a piperazine moiety. These features theoretically offer avenues for its application in the development of new analytical methods.

Use as a Reference Standard for Spectroscopic or Chromatographic Studies

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. For this compound to serve as a reference standard, it would need to be synthesized in a highly pure form with its chemical identity and purity thoroughly confirmed through various analytical techniques.

While specific studies establishing it as a certified reference material are not currently available, its well-defined structure makes it a candidate for such applications. In a research context, a well-characterized batch of this compound could serve as a standard for the qualitative and quantitative analysis of related compounds.

For instance, in High-Performance Liquid Chromatography (HPLC) , its distinct retention time under specific conditions (e.g., mobile phase composition, column type) would allow for its identification in a mixture. In spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), its characteristic signals would provide a benchmark for structural confirmation of newly synthesized analogues or for identifying it as a component in a reaction mixture.

The presence of iodine, a heavy atom, provides a unique isotopic signature in mass spectrometry, which can aid in its identification. The predictable fragmentation pattern of the molecule under ionization would be a key characteristic for a reference standard. Similarly, the specific chemical shifts of the protons and carbons in its NMR spectrum would serve as a reliable fingerprint for its identification.

Below is a hypothetical data table illustrating the kind of characterization data that would be essential for establishing this compound as a reference standard.

Analytical TechniqueExpected Data for Reference Standard
¹H NMR Specific chemical shifts and coupling constants for aromatic, piperazine, and methyl protons.
¹³C NMR Distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS) Accurate mass measurement of the molecular ion and characteristic fragmentation pattern.
HPLC A single, sharp peak with a consistent retention time under defined chromatographic conditions.
Elemental Analysis Percentage composition of C, H, I, N, O that matches the theoretical values for C₁₂H₁₅IN₂O₂.

Development of Derivatization Agents for Detection Methods (Non-Biological)

Derivatization in analytical chemistry involves chemically modifying an analyte to enhance its detection or separation. While there is no specific research detailing the use of this compound as a derivatization agent, its chemical structure suggests theoretical potential.

The piperazine group, with its secondary amine, is a reactive handle that could potentially be used to react with analytes containing specific functional groups (e.g., aldehydes, ketones, or acyl chlorides). The introduction of the iodinated phenyl benzoate moiety onto the analyte could enhance its detectability, for example, by improving its response in detectors sensitive to halogens or by increasing its molar absorptivity for UV-Vis detection.

A hypothetical application could involve the reaction of the secondary amine in the piperazine ring of this compound with a carbonyl compound. This would form a new, larger molecule incorporating the structural features of the original analyte and the derivatizing agent.

The potential advantages of using this compound as a derivatization agent would be:

Introduction of a UV-active chromophore: The substituted benzene ring would enhance UV detectability.

Introduction of a heavy atom: The iodine atom could be useful for detection methods like mass spectrometry or X-ray fluorescence.

Increased molecular weight: This could be advantageous in certain mass spectrometric analyses.

The table below outlines a hypothetical reaction scheme for its use as a derivatization agent.

Analyte Functional GroupDerivatization Reaction with this compoundEnhanced Detection Principle
Aldehyde or KetoneReductive amination with the piperazine nitrogen.Increased UV absorbance and mass for MS detection.
Acyl HalideAcylation of the piperazine nitrogen.Introduction of a strongly UV-absorbing moiety.
IsocyanateReaction with the piperazine nitrogen to form a urea (B33335) derivative.Enhanced chromatographic retention and detector response.

It is crucial to note that these potential applications are theoretical and based on the chemical functionalities of the molecule. Rigorous experimental validation would be required to establish this compound as a useful tool in analytical chemistry.

Future Research Directions and Unexplored Avenues for Methyl 3 Iodo 4 Piperazin 1 Yl Benzoate

Development of Novel and Highly Efficient Synthetic Routes

While standard synthetic routes to N-arylpiperazines and iodinated aromatics exist, future research could focus on developing more efficient, sustainable, and scalable methods for the synthesis of Methyl 3-iodo-4-(piperazin-1-yl)benzoate.

Palladium-Catalyzed Amination: Traditional methods often involve nucleophilic aromatic substitution, which can require harsh conditions. A significant area for development would be the application of modern palladium-catalyzed Buchwald-Hartwig amination protocols. organic-chemistry.org Research could explore using more readily available precursors, such as methyl 3-iodo-4-chlorobenzoate or methyl 4-bromo-3-iodobenzoate, with piperazine (B1678402) under mild, aerobic conditions, potentially leading to higher yields and greater cost-effectiveness. organic-chemistry.org

Late-Stage Iodination: An alternative strategy involves introducing the iodine atom at a later stage of the synthesis. Methodologies could be developed starting from methyl 4-(piperazin-1-yl)benzoate, followed by a highly regioselective iodination. organic-chemistry.org Exploring advanced iodinating systems, such as N-Iodosuccinimide (NIS) with catalytic activators or elemental iodine with green oxidants like hydrogen peroxide, could provide a more direct and atom-economical route. organic-chemistry.orgmdpi.com

Flow Chemistry Synthesis: Transitioning the synthesis to a continuous flow process could offer improved control over reaction parameters, enhanced safety, and easier scalability. mdpi.com A future research goal would be to design a multi-step flow synthesis that combines the N-arylation and iodination steps into a single, streamlined operation.

Exploration of Unconventional Reactivity Profiles and New Catalytic Systems

The unique arrangement of functional groups in this compound opens avenues for exploring novel reactivity and applying unconventional catalytic systems.

Ortho-Functionalization: The piperazine group can act as a directing group for C-H activation. Research could investigate transition-metal-catalyzed reactions (e.g., using ruthenium, rhodium, or palladium) to functionalize the aromatic ring at the C-5 position, ortho to the piperazine substituent. This would enable the synthesis of tri-substituted benzene (B151609) derivatives that are otherwise difficult to access.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways. mdpi.com For instance, this could be used to generate radicals for novel C-C or C-heteroatom bond formations at the piperazine ring or to facilitate cross-coupling reactions at the C-I bond under exceptionally mild conditions. organic-chemistry.orgmdpi.com

Gold and Iridium Catalysis: Exploring the use of catalysts beyond palladium is a promising direction. Gold(I) catalysts have been shown to enable efficient iodination of electron-rich arenes and could be investigated for novel transformations of the scaffold. organic-chemistry.org Similarly, iridium-based catalysts, known for their unique reactivity in C-H functionalization and cycloadditions, could lead to the discovery of new transformations involving this substrate. acs.org

Advanced Derivatization for Enhanced Chemical Functionality and Properties (Non-Biological)

The compound serves as a platform for extensive derivatization to create new molecules with tailored properties for materials science and chemical research.

Modification of the Piperazine Moiety: The secondary amine of the piperazine ring is a prime site for derivatization. It can be alkylated, acylated, or used in transition-metal-catalyzed coupling reactions to introduce a wide array of functional groups. This could be used to synthesize novel ligands for catalysis or to create building blocks for supramolecular chemistry.

Transformations of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This functional handle allows for the attachment of the molecule to polymers, surfaces, or other molecular frameworks.

Cross-Coupling at the C-I Bond: The carbon-iodine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups, enabling the synthesis of extended π-conjugated systems that could be investigated for their optical or electronic properties.

Integration into Emerging Organic Synthesis Methodologies

This compound is well-suited for integration into modern, high-throughput synthetic methodologies.

Combinatorial Chemistry: Due to its multiple points for diversification (the piperazine N-H, the ester, and the C-I bond), the compound is an excellent scaffold for the creation of chemical libraries. Automated synthesis platforms could be employed to rapidly generate a large number of derivatives for screening in materials discovery programs.

Fragment-Based Synthesis: In a fragment-based approach, the molecule can be used as a core structure to be combined with other molecular fragments. Methodologies like "click chemistry" could be employed by first functionalizing the piperazine nitrogen with an alkyne or azide, allowing for efficient and high-yielding coupling with complementary fragments. nih.gov

Diversity-Oriented Synthesis (DOS): The compound can serve as a starting point in DOS campaigns, where the goal is to generate structurally diverse and complex molecules. A series of reactions targeting different functional groups in succession could rapidly transform the simple starting material into a wide range of distinct molecular architectures.

Synergistic Computational and Experimental Approaches for Compound Design and Prediction

Combining computational chemistry with experimental work can accelerate the exploration of this compound and its derivatives. mdpi.com

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction for electrophilic or nucleophilic attack, as well as the regioselectivity of C-H activation or further halogenation. rsc.org This can guide experimental efforts and reduce the need for extensive empirical optimization.

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives with specific desired electronic or steric properties. acs.org For example, the properties of new conjugated materials synthesized via Sonogashira coupling at the C-I bond could be predicted before their synthesis, allowing researchers to prioritize the most promising candidates for experimental investigation.

Mechanism Elucidation: When new reactions are discovered, a combination of experimental kinetic studies and computational modeling of reaction pathways can provide a deep understanding of the underlying mechanism. rsc.org This knowledge is crucial for further optimizing the reaction and expanding its scope.

Q & A

Q. Table 1. Reaction Optimization Parameters for Iodination

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents di-iodination
SolventDCM/EtOH (3:1)Enhances iodine solubility
Reaction Time2–4 hoursMaximizes mono-substitution

Q. Table 2. Toxicity Data Comparison

StudyModelLD₅₀ (mg/kg)Key Findings
Acute Oral Rat320Hepatotoxicity at ≥100 mg/kg
Acute Dermal Rabbit>2000Mild irritation

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